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molecular formula C22H14N4O B8489289 4-(9-Phenyl[1,2,4]triazolo[3,4-f][1,6]naphthyridin-8-yl)benzaldehyde CAS No. 917363-87-2

4-(9-Phenyl[1,2,4]triazolo[3,4-f][1,6]naphthyridin-8-yl)benzaldehyde

Cat. No. B8489289
M. Wt: 350.4 g/mol
InChI Key: XKDPUHWCEWKGOL-UHFFFAOYSA-N
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Patent
US08008317B2

Procedure details

A suspension of 8-[4-(1,3-dioxolan-2-yl)phenyl]-9-phenyl[1,2,4]triazolo[3,4-f]-1,6-naphthyridine (4-1, 0.80 g, 2.0 mmol) in dioxane (10 mL) and 3N HCl (10 mL) was stirred at room temperature for 15 min. The mixture was concentrated at 25° C. to remove most of the dioxane. The residue was poured into ice cold water to give a brown solid which was collected via filtration and dried with toluene (×2) azeotropically the give the title compound. LRMS m/z (M+1) Calcd: 351.1. Found 351.2
Name
8-[4-(1,3-dioxolan-2-yl)phenyl]-9-phenyl[1,2,4]triazolo[3,4-f]-1,6-naphthyridine
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:21]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:20][C:19]3[C:18]4=[N:28][N:29]=[CH:30][N:17]4[CH:16]=[CH:15][C:14]=3[N:13]=2)=[CH:8][CH:7]=1>O1CCOCC1.Cl>[C:22]1([C:21]2[C:12]([C:9]3[CH:8]=[CH:7][C:6]([CH:2]=[O:1])=[CH:11][CH:10]=3)=[N:13][C:14]3[CH:15]=[CH:16][N:17]4[CH:30]=[N:29][N:28]=[C:18]4[C:19]=3[CH:20]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
8-[4-(1,3-dioxolan-2-yl)phenyl]-9-phenyl[1,2,4]triazolo[3,4-f]-1,6-naphthyridine
Quantity
0.8 g
Type
reactant
Smiles
O1C(OCC1)C1=CC=C(C=C1)C1=NC=2C=CN3C(C2C=C1C1=CC=CC=C1)=NN=C3
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated at 25° C.
CUSTOM
Type
CUSTOM
Details
to remove most of the dioxane
ADDITION
Type
ADDITION
Details
The residue was poured into ice cold water
CUSTOM
Type
CUSTOM
Details
to give a brown solid which
FILTRATION
Type
FILTRATION
Details
was collected via filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with toluene (×2) azeotropically the

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(=NC=2C=CN3C(C2C1)=NN=C3)C3=CC=C(C=O)C=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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